molecular formula C23H13F2N3O2 B2763362 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-19-0

1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2763362
CAS RN: 901021-19-0
M. Wt: 401.373
InChI Key: PKVLBEVPJLVVCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core quinoline structure, followed by the introduction of the dioxolo and pyrazolo groups, and finally the attachment of the fluorophenyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluorophenyl groups would likely contribute to the overall polarity of the molecule, while the dioxolo and pyrazolo groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the fluorine atoms in the fluorophenyl groups are highly electronegative, which could make these groups susceptible to nucleophilic attack. The dioxolo and pyrazolo groups could potentially participate in various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl groups could increase the compound’s lipophilicity, which could influence its solubility in various solvents. The heterocyclic rings could potentially contribute to the compound’s stability and resistance to degradation .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize the risk of exposure .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial properties , suggesting potential targets could be bacterial cells.

Mode of Action

Based on its structural similarity to other quinoline alkaloids , it may interact with its targets through a mechanism involving the formation of a complex with DNA, thereby inhibiting DNA synthesis and function.

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.

Result of Action

Based on its potential antimicrobial properties , it may lead to the death of bacterial cells by disrupting essential cellular processes.

properties

IUPAC Name

3,5-bis(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F2N3O2/c24-14-3-1-13(2-4-14)22-18-11-26-19-10-21-20(29-12-30-21)9-17(19)23(18)28(27-22)16-7-5-15(25)6-8-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLBEVPJLVVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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